Difluorostyrene

Polymer Chemistry Thermal Analysis Materials Science

4-Fluorostyrene (CAS 405-99-2), also known as 1-fluoro-4-vinylbenzene or p-fluorostyrene, is a clear, colorless liquid with the molecular formula C8H7F and a molecular weight of 122.14 g/mol. It is a halogenated aromatic monomer commonly used as a building block in polymer chemistry and materials science.

Molecular Formula C8H6F2
Molecular Weight 140.13 g/mol
CAS No. 405-42-5
Cat. No. B1617740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluorostyrene
CAS405-42-5
Molecular FormulaC8H6F2
Molecular Weight140.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(F)F
InChIInChI=1S/C8H6F2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H
InChIKeyDPYJMQGTOTVJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorostyrene (CAS 405-99-2) Procurement Guide: Technical Specifications and Supply Chain Overview


4-Fluorostyrene (CAS 405-99-2), also known as 1-fluoro-4-vinylbenzene or p-fluorostyrene, is a clear, colorless liquid with the molecular formula C8H7F and a molecular weight of 122.14 g/mol [1]. It is a halogenated aromatic monomer commonly used as a building block in polymer chemistry and materials science. The standard commercial grade typically has a purity of 99% (contains tert-butylcatechol as an inhibitor), a density of 1.024 g/mL at 25°C, a boiling point of 145-148°C, and a refractive index (n20/D) of 1.514 [2].

Why Simple Substitution of 4-Fluorostyrene with Other Styrenics or Halogenated Analogs Is Scientifically Unsound


While 4-fluorostyrene shares the styrenic vinyl backbone with a broad class of monomers, its unique combination of a single para-fluorine substituent fundamentally alters its electronic properties, reactivity ratios, and resulting polymer characteristics compared to both unsubstituted styrene and other halogenated analogs. The electron-withdrawing effect of fluorine is moderate yet distinct, leading to different copolymerization behaviors, thermal stabilities, and cytotoxic profiles [1][2][3]. Simply interchanging 4-fluorostyrene with styrene, 4-chlorostyrene, or 4-bromostyrene will result in polymers with different compositions, architectures, and performance attributes, which can compromise the intended application, from material properties to biological interactions.

Quantitative Differentiation of 4-Fluorostyrene: Head-to-Head Comparative Evidence for Procurement


Thermal Stability: Poly(4-fluorostyrene) Decomposes at a Higher Temperature than Polystyrene

Incorporating 4-fluorostyrene into a polystyrene matrix increases the polymer's thermal stability. The activation energy for thermal decomposition (Ea) of the homopolymer poly(4-fluorostyrene) (PFSt) is 253 kJ/mol, which is 7.2% higher than the 236 kJ/mol required for the decomposition of unsubstituted polystyrene (PSt) [1]. This indicates a quantifiably more thermally robust material, potentially leading to a longer service life or higher use temperature for the resulting polymer.

Polymer Chemistry Thermal Analysis Materials Science

Copolymerization Reactivity: 4-Fluorostyrene Exhibits Predictable but Distinct Copolymerization Ratios vs. Styrene

When copolymerized with styrene (St) via free radical polymerization, 4-fluorostyrene (FSt) demonstrates reactivity ratios (r_St and r_FSt) that deviate from 1.0, confirming a non-ideal, non-azeotropic copolymerization. Multiple methods yielded r_St values ranging from 1.01 to 1.18 and r_FSt values from 0.84 to 1.06 [1][2]. This shows that 4-fluorostyrene is slightly less reactive than styrene, leading to a gradual drift in copolymer composition unless specific monomer feed ratios and conversion limits are maintained. This is in contrast to pentafluorostyrene (PFS), which shows a strong alternating tendency with styrene (r_St = 0.048, r_PFS = 0.069) [3].

Polymer Synthesis Reactivity Ratios Copolymerization

Cytotoxicity Profile: 4-Fluorostyrene Shows Significantly Lower Cytotoxicity than Other para-Halogenated Styrenes

In a direct comparison using a CYP2E1 transgenic cell model, 4-fluorostyrene was found to have a cytotoxicity profile comparable to unsubstituted styrene (4-fluorostyrene ≈ styrene) but was significantly less cytotoxic than its chloro- and bromo- analogs. The observed order of cytotoxicity was 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene ≈ styrene [1]. This indicates that while other halogenated styrenes may be more potent or reactive, they also carry a higher potential for cellular toxicity, which is a critical consideration for applications in biomedical research or any process where worker exposure is a concern.

Toxicology Biomaterials Structure-Activity Relationship

Polymerization Kinetics: 4-Fluorostyrene Achieves High Syndiotacticity and Conversion with Optimized Catalysts

Coordination polymerization of 4-fluorostyrene using a rare-earth-metal catalyst system (pyridyl methylene fluorenyl ligand) can achieve exceptionally high syndioselectivity (rrrr >99%) and monomer conversion (98.4%) with an activity of 1.12 × 10⁷ g mol⁻¹ h⁻¹ [1]. This level of stereocontrol is a key differentiator for 4-fluorostyrene, enabling the synthesis of highly crystalline, high-melting polymers that are unattainable with other halogenated styrenes or even styrene itself under similar conditions. The achievement of >99% rrrr is a quantifiable benchmark for the production of engineering thermoplastics.

Stereospecific Polymerization Catalysis Polymer Physics

Flame Retardancy: Fluorinated Copolymers Show Reduced Heat Release

Incorporation of fluorine into polystyrene backbones via copolymerization with fluorinated styrenes reduces flammability. Studies on copolymers of styrene with 4-fluorostyrene (P(St-co-FSt)) and pentafluorostyrene (P(St-co-5FSt)) demonstrated that both the Heat Release Rate (HRR) and Total Heat Release (THR) values decreased with increasing fluorine content [1]. This provides a quantifiable safety advantage for materials used in applications with stringent fire safety standards, such as electronics, construction, and transportation.

Flame Retardancy Polymer Modification Fire Safety

Optimized Application Scenarios for 4-Fluorostyrene Based on Quantitative Evidence


Synthesis of Thermally Robust and Flame-Retardant Copolymers for High-Performance Applications

Based on evidence that poly(4-fluorostyrene) exhibits a 7.2% higher thermal decomposition activation energy (253 kJ/mol) than polystyrene (236 kJ/mol) [4] and that fluorinated copolymers show reduced heat release rates [2], 4-fluorostyrene is the preferred monomer for creating styrenic copolymers with enhanced thermal stability and intrinsic flame retardancy. This is particularly relevant for applications in the electronics (e.g., casings, circuit boards), automotive (e.g., under-hood components), and aerospace industries where both heat resistance and fire safety are paramount.

Fabrication of High-Performance Dielectric Electrets for Organic Electronics

Poly(4-fluorostyrene) has been demonstrated to possess strong charge storage capability, making it a high-performance dielectric electret material for use in organic field-effect transistors (OFETs) and memory devices [4]. Researchers and manufacturers in the field of flexible and printed electronics should prioritize 4-fluorostyrene over standard styrene or other halogenated styrenes to improve device performance and memory stability, as the fluorine atom's electronic properties are directly linked to the enhanced electret behavior [4].

Precision Synthesis of Stereoregular Fluoropolymers via Coordination Polymerization

The ability to polymerize 4-fluorostyrene with exceptional syndioselectivity (rrrr >99%) using rare-earth metal catalysts [4] positions this monomer as a unique building block for the synthesis of highly crystalline, semi-crystalline, or stereoblock fluoropolymers. Procurement of 4-fluorostyrene is essential for academic and industrial groups focused on creating next-generation engineering thermoplastics, high-strength fibers, or membranes where precise control over polymer tacticity dictates the material's mechanical and thermal properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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